molecular formula C12H9Br B6163650 2-bromo-7-ethenylnaphthalene CAS No. 1219691-16-3

2-bromo-7-ethenylnaphthalene

Cat. No.: B6163650
CAS No.: 1219691-16-3
M. Wt: 233.10 g/mol
InChI Key: BYCATLDSVRNLFJ-UHFFFAOYSA-N
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Description

2-Bromo-7-ethenylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom at the second position and an ethenyl group at the seventh position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-7-ethenylnaphthalene typically involves the bromination of naphthalene followed by the introduction of an ethenyl group. One common method involves the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

After bromination, the ethenyl group can be introduced through a Heck reaction, which involves the coupling of the bromo-naphthalene with an alkene in the presence of a palladium catalyst and a base. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-ethenylnaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethenyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form 2-bromo-7-ethylnaphthalene.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Major Products Formed

    Substitution: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is 2-bromo-7-ethylnaphthalene.

Scientific Research Applications

2-Bromo-7-ethenylnaphthalene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its aromatic structure and potential for functionalization.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-7-ethenylnaphthalene depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors. The ethenyl group and bromine atom can participate in various interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-ethenylnaphthalene: Similar structure but with the ethenyl group at the first position.

    2-Bromo-6-ethenylnaphthalene: Similar structure but with the ethenyl group at the sixth position.

    2-Bromo-8-ethenylnaphthalene: Similar structure but with the ethenyl group at the eighth position.

Uniqueness

2-Bromo-7-ethenylnaphthalene is unique due to the specific positioning of the bromine and ethenyl groups, which can influence its chemical reactivity and potential applications. The position of these groups can affect the compound’s electronic properties, steric interactions, and overall stability, making it distinct from other similar compounds.

Properties

CAS No.

1219691-16-3

Molecular Formula

C12H9Br

Molecular Weight

233.10 g/mol

IUPAC Name

2-bromo-7-ethenylnaphthalene

InChI

InChI=1S/C12H9Br/c1-2-9-3-4-10-5-6-12(13)8-11(10)7-9/h2-8H,1H2

InChI Key

BYCATLDSVRNLFJ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC2=C(C=C1)C=CC(=C2)Br

Purity

95

Origin of Product

United States

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